Etoxeridine-d4 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

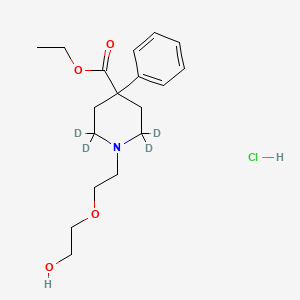

Etoxeridine-d4 Hydrochloride, also known as Carbetidine, is a synthetic opioid analgesic that belongs to the class of 4-phenylpiperidine derivatives. It was developed in the 1950s and investigated for use in surgical anesthesia. it was never commercialized and is not currently used in medicine . This compound is related to the clinically used opioid analgesic drug pethidine (meperidine) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etoxeridine-d4 Hydrochloride involves the reaction of ethyl 1-[2-(2-hydroxyethoxy)ethyl]-4-phenylpiperidine-4-carboxylate with hydrochloric acid. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its lack of commercialization. the general approach would involve large-scale synthesis using the same reaction conditions as in the laboratory synthesis, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Etoxeridine-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form a carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Etoxeridine-d4 Hydrochloride has been studied for various scientific research applications, including:

Mechanism of Action

Etoxeridine-d4 Hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects and pain relief . The molecular targets involved include the mu-opioid receptors, and the pathways affected are those related to pain perception and modulation .

Comparison with Similar Compounds

Similar Compounds

Pethidine (Meperidine): A clinically used opioid analgesic with similar chemical structure and pharmacological effects.

Fentanyl: Another synthetic opioid with a similar mechanism of action but significantly higher potency.

Methadone: A synthetic opioid used for pain management and opioid dependence treatment.

Uniqueness

Etoxeridine-d4 Hydrochloride is unique due to its specific chemical structure, which includes a 4-phenylpiperidine skeleton with an ethoxyethyl group.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Etoxeridine-d4 Hydrochloride with high isotopic purity?

- Answer : Synthesis of deuterated compounds like this compound requires precise incorporation of deuterium atoms at specified positions. Key steps include:

- Deuterium labeling : Use deuterated precursors (e.g., D₂O or deuterated solvents) under controlled reaction conditions to minimize isotopic exchange .

- Purification : Employ reverse-phase HPLC or column chromatography to isolate the target compound, ensuring removal of non-deuterated impurities .

- Characterization : Validate isotopic purity using mass spectrometry (MS) for deuterium incorporation analysis and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How can researchers quantify this compound in biological matrices during pharmacokinetic studies?

- Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the following protocol:

- Sample preparation : Extract the compound using protein precipitation (e.g., acetonitrile) or solid-phase extraction .

- Calibration standards : Prepare deuterated internal standards (e.g., Etoxeridine-d4) to correct for matrix effects and ionization variability .

- Chromatographic conditions : Optimize mobile phase (e.g., 0.1% formic acid in water/acetonitrile) and column (C18) to achieve baseline separation .

- Validation : Assess linearity (R² > 0.99), precision (CV < 15%), and sensitivity (LOD < 1 ng/mL) per ICH guidelines .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Follow institutional chemical hygiene plans and SDS guidelines:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling .

- Waste disposal : Collect deuterated waste separately in labeled containers for incineration or specialized treatment .

- Emergency procedures : Train staff on spill containment (e.g., absorbent materials) and first-aid measures (e.g., eye rinsing stations) .

Advanced Research Questions

Q. How can isotopic effects influence the pharmacological activity of this compound, and how are these effects mitigated?

- Answer : Deuterium’s kinetic isotope effect (KIE) may alter metabolic stability or binding affinity. Mitigation strategies include:

- Comparative studies : Co-administer non-deuterated Etoxeridine to assess differences in pharmacokinetic parameters (e.g., half-life, clearance) .

- Computational modeling : Predict KIE impacts using density functional theory (DFT) to optimize deuterium placement .

- In vitro assays : Use cytochrome P450 inhibition studies to evaluate metabolic stability changes due to deuteration .

Q. What strategies resolve discrepancies in deuterium incorporation data across multiple analytical batches?

- Answer : Address variability through:

- Cross-validation : Compare results from orthogonal methods (e.g., NMR for positional analysis and MS for isotopic abundance) .

- Statistical analysis : Apply ANOVA or t-tests to identify systematic errors in synthesis or measurement .

- Batch documentation : Record reaction conditions (temperature, solvent purity) and instrument calibration logs to trace inconsistencies .

Q. How can researchers optimize detection limits for trace-level this compound in environmental samples?

- Answer : Enhance sensitivity via:

- Pre-concentration : Use solid-phase extraction (SPE) cartridges to enrich samples .

- High-resolution MS : Employ Q-TOF or Orbitrap systems to distinguish isotopic patterns from background noise .

- Method validation : Test recovery rates (80–120%) and limit of quantification (LOQ) in representative matrices (e.g., water, soil) .

Q. What experimental design considerations are critical for studying this compound’s metabolic pathways?

- Answer : Design includes:

- Isotopic tracing : Use deuterated standards to track metabolites via MS fragmentation patterns .

- In vitro models : Utilize hepatocyte or microsomal assays to identify phase I/II metabolism .

- Data integration : Combine metabolomics datasets with pathway analysis tools (e.g., MetaboAnalyst) to map biotransformation routes .

Q. Methodological Notes

- Literature Review : Use databases like PubMed and PubChem with search terms “deuterated opioids” + “pharmacokinetics” to identify relevant studies. Exclude non-peer-reviewed sources .

- Data Presentation : Include tables for analytical parameters (e.g., retention time, m/z ratios) and figures for metabolic pathways. Raw data should be archived in appendices .

Properties

Molecular Formula |

C18H28ClNO4 |

|---|---|

Molecular Weight |

361.9 g/mol |

IUPAC Name |

ethyl 2,2,6,6-tetradeuterio-1-[2-(2-hydroxyethoxy)ethyl]-4-phenylpiperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C18H27NO4.ClH/c1-2-23-17(21)18(16-6-4-3-5-7-16)8-10-19(11-9-18)12-14-22-15-13-20;/h3-7,20H,2,8-15H2,1H3;1H/i10D2,11D2; |

InChI Key |

JRYIUUNKVDIEAF-DEHBLRELSA-N |

Isomeric SMILES |

[2H]C1(CC(CC(N1CCOCCO)([2H])[2H])(C2=CC=CC=C2)C(=O)OCC)[2H].Cl |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CCOCCO)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.